![molecular formula C17H20N2O6S3 B2788415 Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 2034382-38-0](/img/structure/B2788415.png)
Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
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Description
“Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate” is a compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . The compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Mechanism of Action
The mechanism of action of this compound is related to its ability to inhibit one or more kinases . Protein kinases are a large family of structurally related enzymes that are responsible for the control of a variety of signal transduction processes within cells . Although the precise mechanism of action is unclear, the data suggest that inhibition of kinases that mediate survival signaling in lymphocytes is clinically beneficial .
properties
IUPAC Name |
methyl N-[4-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S3/c1-25-17(20)18-13-4-6-14(7-5-13)28(23,24)19-9-8-16(15-3-2-11-26-15)27(21,22)12-10-19/h2-7,11,16H,8-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUATLCECTDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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